

# Synthesis and discovery of 5-Methyl-2-phenylpyridine

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## Compound of Interest

Compound Name: 5-Methyl-2-phenylpyridine

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An In-depth Technical Guide to the Synthesis and Discovery of **5-Methyl-2-phenylpyridine**

## Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and significance of **5-Methyl-2-phenylpyridine**, a key heterocyclic scaffold. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into both modern and classical synthetic methodologies. We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, as well as the elegant ring-forming strategy of the Kröhnke synthesis. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to serve as a practical and authoritative resource. The discussion is grounded in authoritative sources to ensure scientific integrity, supplemented by data tables and workflow diagrams to enhance understanding and application.

## The 2-Arylpyridine Scaffold: A Privileged Structure

The pyridine ring is a fundamental heterocyclic motif prevalent in pharmaceuticals, agrochemicals, and functional materials.<sup>[1][2]</sup> When substituted with an aryl group at the 2-position, the resulting 2-arylpyridine scaffold gains significant attention due to its unique electronic and steric properties. These compounds serve as crucial intermediates and are integral components of many biologically active molecules and ligands for functional metal complexes.<sup>[3]</sup> **5-Methyl-2-phenylpyridine** (CAS 27012-22-2) is a representative member of

this class, embodying the structural features that make these compounds valuable building blocks in synthetic chemistry.[4][5] This guide will focus on the primary methods for its construction and its place within the broader context of chemical science.

## Synthetic Strategies for 5-Methyl-2-phenylpyridine

The construction of the **5-Methyl-2-phenylpyridine** framework can be approached in two primary ways: by forming the C-C bond between a pre-existing pyridine ring and a phenyl group, or by constructing the pyridine ring itself from acyclic precursors.

## Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forming C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bonds and are widely used in the synthesis of biaryl compounds, including 2-arylpyridines.[6][7] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions.[8]

The Suzuki-Miyaura coupling is a favored method that joins an organoboron reagent with an organic halide.[6][9] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[7] The synthesis of **5-Methyl-2-phenylpyridine** can be achieved by coupling phenylboronic acid with 2-halo-5-methylpyridine.

Reaction Scheme:

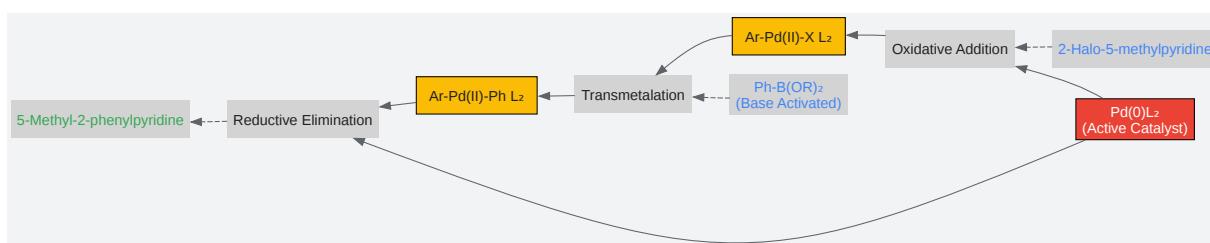
(5-Methylpyridin-2-yl)-halide + Phenylboronic Acid ---(Pd Catalyst, Base)---> **5-Methyl-2-phenylpyridine**

Catalytic Cycle Mechanism:

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][10]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-5-methylpyridine, forming a Pd(II) intermediate.[7]

- Transmetalation: The organic group from the phenylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7][8]
- Reductive Elimination: The two organic fragments (the phenyl and pyridyl groups) are coupled and eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[8]



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Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 2-arylpypyridines.

#### Experimental Protocol: Suzuki-Miyaura Synthesis

- Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{dppf})\text{Cl}_2$  (3 mol%), and a base like  $\text{Na}_3\text{PO}_4$  (3.0 eq).[6][11]
- Solvent Addition: Add a suitable degassed solvent, such as a mixture of dioxane and water. [6]
- Reaction: Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure **5-Methyl-2-phenylpyridine**.

The Negishi coupling is another cornerstone of C-C bond formation, utilizing organozinc reagents.<sup>[12]</sup> It is particularly valued for its high reactivity and functional group tolerance.<sup>[13]</sup> <sup>[14]</sup> The synthesis of **5-Methyl-2-phenylpyridine** would involve coupling a pyridylzinc reagent with a phenyl halide or, more commonly, a phenylzinc reagent with a halopyridine.<sup>[12]</sup><sup>[15]</sup> The catalytic cycle is analogous to the Suzuki coupling, differing primarily in the transmetalation step where the organozinc compound transfers its organic group to the palladium center.<sup>[7]</sup> This method is especially useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction.<sup>[16]</sup>

## Classical Approach: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful, convergent method for preparing highly functionalized pyridines from acyclic precursors.<sup>[1]</sup><sup>[17]</sup> It involves the reaction of an  $\alpha$ -pyridinium methyl ketone salt with an  $\alpha,\beta$ -unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.<sup>[18]</sup>

Reaction Scheme:

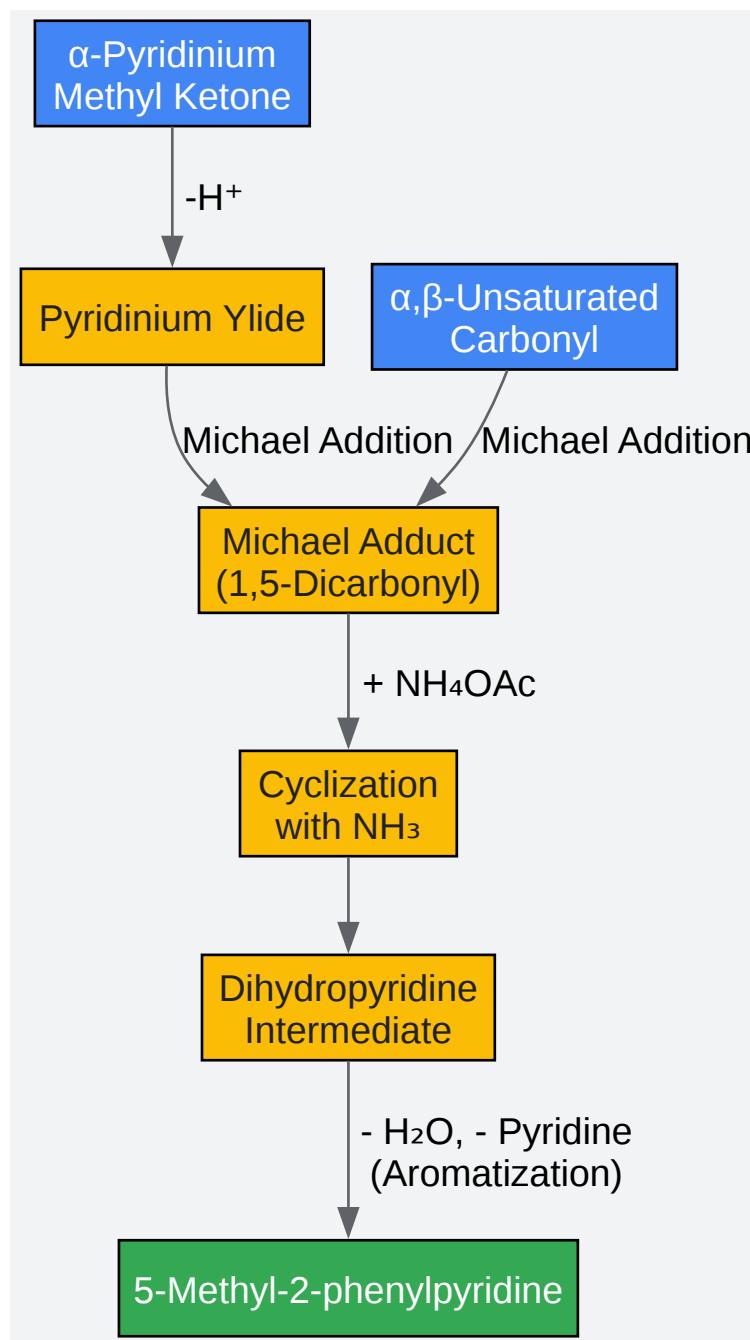
To synthesize **5-Methyl-2-phenylpyridine**, the required precursors would be a phenyl-substituted  $\alpha$ -pyridinium methyl ketone and an  $\alpha,\beta$ -unsaturated carbonyl bearing a methyl group that will become the C5-substituent.

Mechanism:

The reaction proceeds via a cascade mechanism:<sup>[17]</sup><sup>[18]</sup>

- Ylide Formation: The  $\alpha$ -pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

- Michael Addition: The ylide acts as a nucleophile and adds to the  $\alpha,\beta$ -unsaturated carbonyl compound (the Michael acceptor) to form a 1,5-dicarbonyl intermediate.
- Cyclization & Aromatization: The 1,5-dicarbonyl intermediate undergoes condensation with ammonia (from ammonium acetate), followed by cyclization and dehydration to yield the aromatic pyridine ring.[19]



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Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

#### Experimental Protocol: Kröhnke Pyridine Synthesis

- Reactant Mixture: In a round-bottom flask, dissolve the appropriate  $\alpha$ -pyridinium methyl ketone salt (e.g., 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide, 1.0 eq) and the  $\alpha,\beta$ -unsaturated ketone (e.g., 3-buten-2-one, to provide the methyl group at the 5-position, 1.1 eq) in a solvent like glacial acetic acid or methanol.[17]
- Nitrogen Source: Add ammonium acetate (a significant excess, e.g., 10 eq) as the nitrogen source.[18]
- Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
- Workup: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., aqueous ammonia).
- Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over a suitable drying agent, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the target compound.

## Physicochemical Properties and Data

Quantitative data for **5-Methyl-2-phenylpyridine** has been compiled from various chemical databases and suppliers.

Property	Value	Source
CAS Number	27012-22-2	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N	<a href="#">[4]</a> <a href="#">[20]</a>
Molecular Weight	169.22 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	5-methyl-2-phenylpyridine	<a href="#">[4]</a> <a href="#">[21]</a>
Boiling Point	287.7°C at 760 mmHg	<a href="#">[5]</a>
Density	1.03 g/cm <sup>3</sup>	<a href="#">[5]</a>
InChIKey	ZYLPQYYLLRBVOK- UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>
SMILES	CC1=CN=C(C=C1)C2=CC=C C=C2	<a href="#">[4]</a> <a href="#">[5]</a>

## Discovery and Significance

The "discovery" of a simple molecule like **5-Methyl-2-phenylpyridine** is not a singular event but is embedded in the broader history of developing synthetic methods for substituted pyridines. Its significance lies in its utility as a molecular building block. The 2-phenylpyridine core is a well-established pharmacophore and a privileged ligand structure.

- Agrochemicals: Research has demonstrated that derivatives of the 2-phenylpyridine scaffold exhibit potent insecticidal activity, highlighting the potential for developing new crop protection agents based on this core structure.[\[3\]](#)
- Medicinal Chemistry: The pyridine nucleus is a cornerstone of drug design. The specific substitution pattern of **5-Methyl-2-phenylpyridine** can be exploited to fine-tune steric and electronic properties in the design of novel therapeutic agents.
- Materials Science: As a bidentate ligand, 2-arylpypyridines are crucial in coordination chemistry and the development of functional materials, including phosphorescent materials for organic light-emitting diodes (OLEDs) and catalysts.

## Conclusion

**5-Methyl-2-phenylpyridine** is a valuable heterocyclic compound whose synthesis is accessible through a variety of robust and well-understood chemical transformations. Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and modular route starting from pre-formed pyridine rings. Concurrently, classical methods like the Kröhnke synthesis provide a powerful alternative for constructing the pyridine core from simple acyclic precursors. The strategic importance of this compound and its derivatives in fields ranging from drug discovery to materials science underscores the continued relevance of developing and refining synthetic pathways to access this privileged scaffold. This guide has provided the theoretical framework and practical protocols to empower researchers in their synthetic endeavors involving this important class of molecules.

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